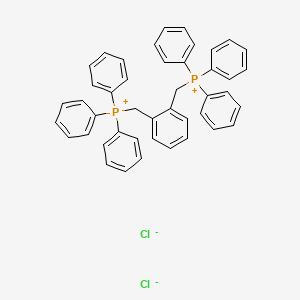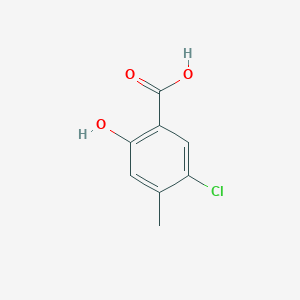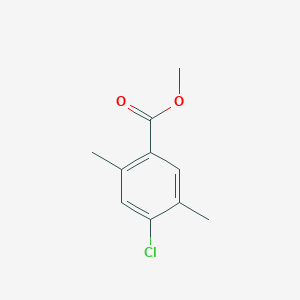
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as DCPP, is a compound belonging to the family of organochlorines. It is an organic molecule composed of two rings of carbon and hydrogen atoms, linked together by a double bond. DCPP is used in a variety of scientific research applications, including as a reagent in organic synthesis, and as an inhibitor in biochemical studies.
Applications De Recherche Scientifique
DCPP is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor in biochemical studies, and as a catalyst in the synthesis of other compounds. It has also been used in the study of the effects of environmental pollutants on human health, and in the development of new drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of DCPP is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 may reduce inflammation and pain. DCPP has also been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
DCPP has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPP has been shown to reduce inflammation and pain, as well as to reduce the proliferation of cancer cells. It has also been shown to have antimicrobial and antioxidant properties. In humans, DCPP has been shown to reduce the symptoms of asthma and allergies, as well as to reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DCPP has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is non-toxic and non-carcinogenic. However, it is also a relatively weak inhibitor of COX-2 and cytochrome P450, and it is not suitable for use in some biochemical studies.
Orientations Futures
The potential future directions for DCPP research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, further research could be conducted to explore the effects of DCPP on other biochemical pathways, such as those involved in the metabolism of drugs and other compounds. Additionally, further research could be conducted to explore the potential of DCPP as a therapeutic agent in other diseases and conditions.
Méthodes De Synthèse
DCPP can be synthesized in a laboratory setting via a two-step process. The first step involves the reaction of 3,4-dichlorophenol and phenylmagnesium bromide to form the intermediate, 1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-ol. This intermediate is then reacted with sodium borohydride to form the final product, DCPP.
Propriétés
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLDPJVXCOGTA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one | |
CAS RN |
59826-47-0 |
Source


|
| Record name | NSC242263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

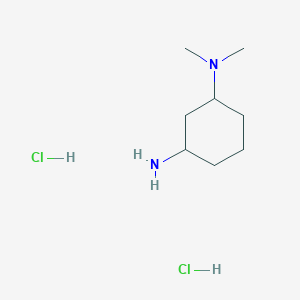

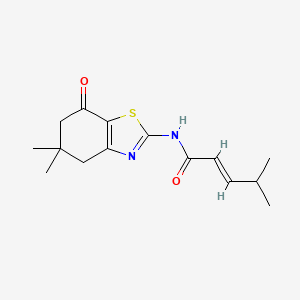

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
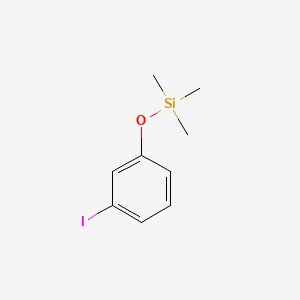


![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

